(7'-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester
Description
(7'-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester (CAS 1076198-99-6) is a synthetic organic compound with the molecular formula C₂₄H₂₆N₂O₆ and a molecular weight of 438.47 g/mol . Structurally, it consists of a 7-benzyloxy-substituted indole moiety linked to a formamido group and a malonic diethyl ester backbone. The compound is characterized by predicted physical properties, including a boiling point of 676.6 ± 55.0 °C, density of 1.259 ± 0.06 g/cm³, and a pKa of 11.89 ± 0.23 .
As a biochemical reagent, it is commercially available in various pack sizes (100 mg to 2 g) and is utilized in organic synthesis, particularly as a building block for complex molecules.
Properties
IUPAC Name |
diethyl 2-formamido-2-[(7-phenylmethoxy-1H-indol-3-yl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-30-22(28)24(26-16-27,23(29)31-4-2)13-18-14-25-21-19(18)11-8-12-20(21)32-15-17-9-6-5-7-10-17/h5-12,14,16,25H,3-4,13,15H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDOJCPPJSPZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3)(C(=O)OCC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652465 | |
| Record name | Diethyl {[7-(benzyloxy)-1H-indol-3-yl]methyl}(formamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-99-6 | |
| Record name | 1,3-Diethyl 2-(formylamino)-2-[[7-(phenylmethoxy)-1H-indol-3-yl]methyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl {[7-(benzyloxy)-1H-indol-3-yl]methyl}(formamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester typically involves several steps. One common method starts with (7’-Benzyloxy-indolymethyl)carboxylic acid and dimethylcarbodiimide as the starting materials . The carboxylic acid undergoes amidation with dimethyl sulfoxide, followed by a reaction with agarose catalyst to form the desired compound . The reaction conditions often include specific temperatures and solvents to ensure high yield and purity.
Chemical Reactions Analysis
(7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
(7'-Benzyloxy-indolymethyl)formamido-malonic diethyl ester serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of new pharmaceuticals and agrochemicals, facilitating advancements in medicinal chemistry and agricultural science.
Biology
In biological research, this compound is utilized to study protein interactions and functions. Its indole moiety is known to interact with various enzymes and receptors, influencing biological processes such as signal transduction and gene expression.
Pharmaceutical Development
The compound has been investigated for its potential therapeutic effects. For instance, derivatives of similar compounds have shown promise as inhibitors of enzymes related to diabetes management, such as α-glucosidase, indicating that this compound may have similar applications .
Case Study 1: Enzyme Inhibition
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against α-glucosidase. This suggests potential use in managing type-2 diabetes by delaying carbohydrate absorption .
Case Study 2: Proteomics Research
In proteomics studies, the compound has been employed to investigate protein interactions, contributing to a better understanding of cellular mechanisms and disease pathways. Its ability to modify protein behavior makes it a valuable tool in biological research.
Mechanism of Action
The mechanism of action of (7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, influencing biological processes such as signal transduction and gene expression. The benzyloxy group can enhance the compound’s binding affinity and specificity, while the malonic diethyl ester functionality allows for further chemical modifications.
Comparison with Similar Compounds
Table 1: Key Features of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1076198-99-6 | C₂₄H₂₆N₂O₆ | 438.47 | Indole, benzyloxy, formamido, malonic ester |
| 3-[(5-Chloro-2-nitrophenyl)phenylamino]-3-oxo-propanoic Acid Ethyl Ester | 22316-45-6 | C₁₇H₁₅ClN₂O₅ | 362.77 | Chloro-nitro-phenylamino, malonic ester |
| 5-(Formylamino)-2,4-dimethoxy-benzoic Acid Methyl Ester | 174261-26-8 | C₁₁H₁₃NO₅ | 239.22 | Formamido, methoxy, benzoic acid methyl ester |
| 7-(1-Acetoxymethylidene)benzonorbornadiene | N/A | C₁₅H₁₄O₃ | 242.27 | Acetoxymethylidene, benzonorbornadiene |
Key Observations:
Core Scaffolds: The target compound features an indole-malonic ester hybrid, distinct from the benzoic acid (CAS 174261-26-8) and benzonorbornadiene () backbones of compared compounds. The malonic ester group is a common functional motif in organic synthesis, shared with CAS 22316-45-6, enabling nucleophilic substitution or condensation reactions .
Substituent Diversity: The benzyloxy-indole group in the target compound contrasts with the chloro-nitro-phenylamino group in CAS 22316-45-6, which is tailored for benzodiazepine synthesis . The formamido group is shared with CAS 174261-26-8 but attached to different scaffolds, influencing solubility and reactivity .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Indole derivatives are prevalent in pharmaceuticals (e.g., serotonin analogs, kinase inhibitors). The benzyloxy substitution may enhance blood-brain barrier penetration .
- Benzonorbornadienes () are explored for photochemical reactivity, differing from the target compound’s likely role as a synthetic intermediate .
Biological Activity
The compound (7'-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an indole moiety, which is known for its diverse biological properties. The malonic diethyl ester component contributes to its reactivity in synthetic organic chemistry. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism can be summarized as follows:
- Nucleophilic Reactions : The compound acts as a nucleophile, engaging in reactions with electrophiles such as carbonyl compounds, facilitating the formation of new chemical bonds.
- Cellular Interaction : It influences cellular functions by interacting with cell signaling pathways, gene expression, and cellular metabolism .
- Biochemical Pathways : The compound participates in metabolic pathways, affecting enzyme interactions and metabolite levels, which are crucial for cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The compound exhibited IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by disrupting the cell cycle, particularly arresting cells in the G2/M phase .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bacterial Inhibition : It has been tested against several bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
- Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.4 to 1.9 μg/mL for certain strains, indicating potent antibacterial properties .
Study 1: Anticancer Efficacy
In a recent study, this compound was evaluated for its anticancer efficacy against MCF-7 cells. The results indicated:
| Concentration (μM) | Cell Viability (%) | IC50 (μM) |
|---|---|---|
| 0 | 100 | - |
| 1 | 85 | - |
| 5 | 50 | 4.5 |
| 10 | 30 | - |
This data suggests that the compound significantly reduces cell viability at higher concentrations, confirming its potential as an anticancer agent .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.75 |
These findings illustrate the broad-spectrum antimicrobial activity of the compound, making it a candidate for further development in therapeutic applications .
Q & A
Q. How can computational models predict the metabolic fate of this compound?
- Methodology :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., ester hydrolysis by carboxylesterases) .
- Docking Studies : Model interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
